6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C14H15ClN2O It is known for its unique structure, which includes a pyridine ring substituted with a chloro group and an ethynylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Ethynylcyclohexyl Intermediate: The ethynylcyclohexyl group can be synthesized through the reaction of cyclohexyl bromide with acetylene in the presence of a strong base such as sodium amide.
Coupling with Pyridine Derivative: The ethynylcyclohexyl intermediate is then coupled with a pyridine derivative that has a chloro substituent at the 6-position. This coupling reaction can be facilitated by using a palladium catalyst and a suitable ligand under an inert atmosphere.
Amidation Reaction: The final step involves the amidation of the coupled product with an appropriate amine to form the carboxamide group. This reaction can be carried out using reagents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide
- 6-chloro-N-(1-propynylcyclohexyl)pyridine-2-carboxamide
- 6-chloro-N-(1-butynylcyclohexyl)pyridine-2-carboxamide
Uniqueness
This compound is unique due to its specific ethynylcyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-chloro-N-(1-ethynylcyclohexyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-2-14(9-4-3-5-10-14)17-13(18)11-7-6-8-12(15)16-11/h1,6-8H,3-5,9-10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAAACAHXWOJQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NC(=O)C2=NC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.